Cas no 748117-01-3 ((3S)-3-ethylmorpholine)
(3S)-3-ethylmorpholine Chemical and Physical Properties
Names and Identifiers
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- Morpholine, 3-ethyl-,(3S)-
- (3S)-3-ETHYLMORPHOLINE XHBR
- (S)-3-Ethylmorpholine
- AG-G-97728
- CTK5E0544
- PubChem11362
- SureCN1006247
- (3S)-3-ethylmorpholine
- EN300-99041
- AKOS025296376
- DTXSID20650925
- 748117-01-3
- A19132
- F13094
- AMY21416
- JBQWQBSRIAGTJT-LURJTMIESA-N
- BS-24512
- YEB11701
- MFCD11519097
- SCHEMBL1006247
- CS-0146945
- DB-074884
-
- MDL: MFCD11519097
- Inchi: 1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
- InChI Key: JBQWQBSRIAGTJT-LURJTMIESA-N
- SMILES: O1CCN[C@@H](CC)C1
Computed Properties
- Exact Mass: 115.09979
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
(3S)-3-ethylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124447-1g |
(S)-3-ethylmorpholine |
748117-01-3 | 97% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM124447-5g |
(S)-3-ethylmorpholine |
748117-01-3 | 97% | 5g |
$888 | 2021-08-05 | |
| abcr | AB492671-250 mg |
(3S)-3-Ethylmorpholine; . |
748117-01-3 | 250MG |
€120.60 | 2023-07-10 | ||
| abcr | AB492671-1 g |
(3S)-3-Ethylmorpholine; . |
748117-01-3 | 1g |
€220.50 | 2023-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG073-1g |
(3S)-3-ethylmorpholine |
748117-01-3 | 96% | 1g |
2280.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG073-200mg |
(3S)-3-ethylmorpholine |
748117-01-3 | 96% | 200mg |
651.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG073-50mg |
(3S)-3-ethylmorpholine |
748117-01-3 | 96% | 50mg |
260.0CNY | 2021-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19435-250mg |
(S)-3-Ethylmorpholine |
748117-01-3 | 96% | 250mg |
¥71.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19435-5g |
(S)-3-Ethylmorpholine |
748117-01-3 | 96% | 5g |
¥1201.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19435-1g |
(S)-3-Ethylmorpholine |
748117-01-3 | 96% | 1g |
¥241.0 | 2024-07-18 |
(3S)-3-ethylmorpholine Suppliers
(3S)-3-ethylmorpholine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (3S)-3-ethylmorpholine
The Role of (3S)-3-Ethylmorpholine (CAS No. 748117-01-3) in Modern Chemical and Pharmaceutical Research
In recent years, the (3S)-3-ethylmorpholine (CAS No. 748117-01-3) has emerged as a critical compound in chemical synthesis and pharmacological applications. This chiral morpholine derivative, characterized by its S-configured tertiary amine structure, exhibits unique physicochemical properties that make it indispensable in asymmetric catalysis and bioactive molecule design. Its structural versatility arises from the ethyl substituent at the 3-position, which modulates electronic distribution and steric hindrance, enabling precise control over reaction pathways in organic transformations.
Recent advancements in enantioselective synthesis methodologies have highlighted the compound’s role as a ligand precursor in transition-metal catalysis. A groundbreaking study published in Angewandte Chemie International Edition (2023) demonstrated that (3S)-3-ethylmorpholine-derived chiral ligands significantly enhance enantioselectivity in α-functionalization reactions of ketones, achieving up to 98% ee with improved substrate scope compared to traditional ligands. This discovery underscores its utility in producing optically pure intermediates for pharmaceuticals, particularly in the synthesis of β-lactam antibiotics and nonsteroidal anti-inflammatory drugs.
In medicinal chemistry, the compound’s morpholine backbone contributes to hydrogen-bonding capacity and membrane permeability—key factors for drug-like properties. A 2024 collaborative study between MIT and GlaxoSmithKline revealed that analogs incorporating this moiety exhibit enhanced binding affinity toward histone deacetylase (HDAC) isoforms, a promising avenue for epigenetic therapy development. The CAS No. 748117-01-3-based scaffold demonstrated selectivity toward HDAC6 over HDAC1/2 isoforms, reducing off-target effects observed in first-generation inhibitors.
Synthetic chemists have also leveraged its reactivity as a nucleophilic amine component in multicomponent reactions. A notable example is its application in the Ugi four-component reaction reported in Nature Chemistry, where it enabled one-pot assembly of peptidomimetic libraries with high structural diversity. The stereoselective incorporation of the (S)-configured amine center facilitated access to privileged pharmacophores with tunable stereochemistry, accelerating hit-to-lead optimization processes.
Beyond catalytic applications, recent computational studies using density functional theory (DFT) have elucidated its interaction mechanisms with biological targets at atomic resolution. Researchers at Stanford University identified that the ethyl group’s steric bulk modulates π-stacking interactions with protein aromatic residues—a critical factor for stabilizing enzyme-inhibitor complexes. This insight has informed structure-based design strategies for inhibitors targeting kinases involved in cancer progression.
In process chemistry optimization, continuous flow methodologies have been paired with this compound to achieve scalable synthesis under mild conditions. A 2025 paper in Chemical Engineering Journal showcased a microfluidic system using (3S)-ethylmorpholine-catalyzed Michael additions, achieving >95% yield with reduced solvent consumption compared to batch processes. Such advances align with industry trends toward sustainable manufacturing practices while maintaining high stereochemical fidelity.
The compound’s role extends to analytical chemistry as a chiral selector additive in chromatographic separations. A comparative study published this year demonstrated its superiority over traditional cyclodextrin-based systems for resolving enantiomers of β-blockers, achieving baseline separation within minutes under reversed-phase conditions—a breakthrough for rapid quality control protocols in pharmaceutical production.
Ongoing investigations into its redox properties reveal potential applications as a mediator in electrochemical biosensors. Preliminary data from a Nature Communications study indicate that self-assembled monolayers incorporating this moiety exhibit enhanced electron transfer rates at biointerfaces, suggesting utility for glucose oxidase-based devices with improved sensitivity and stability under physiological conditions.
In summary, the CAS No. 748117-01-3 compound (Racemic or Enantiopure) continues to redefine boundaries across multiple disciplines through its structural adaptability and tunable reactivity profile. Its integration into modern research frameworks—from asymmetric catalysis innovations to precision medicine development—positions it as an essential tool for advancing next-generation chemical technologies while adhering to evolving regulatory standards on synthetic efficiency and environmental impact.
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